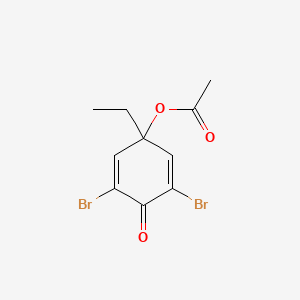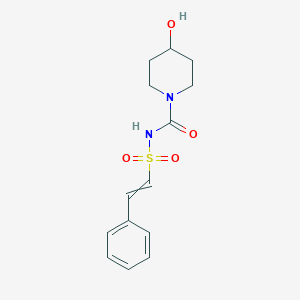
4-Hydroxy-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a phenylethenesulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors for efficient and scalable reactions, as well as employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: PCC, DMP, or potassium permanganate in solvents like dichloromethane or acetone.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Sulfonamide or sulfonothioester derivatives.
Scientific Research Applications
4-Hydroxy-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing drugs with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of sulfonyl and carboxamide groups on biological systems.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It could modulate signaling pathways like the PI3K/Akt pathway or the MAPK pathway, leading to effects on cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit similar biological activities.
Sulfonyl Compounds: Compounds like sulfonamides and sulfonylureas also contain sulfonyl groups and are used in medicinal chemistry.
Uniqueness
4-Hydroxy-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61298-99-5 |
|---|---|
Molecular Formula |
C14H18N2O4S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
4-hydroxy-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H18N2O4S/c17-13-6-9-16(10-7-13)14(18)15-21(19,20)11-8-12-4-2-1-3-5-12/h1-5,8,11,13,17H,6-7,9-10H2,(H,15,18) |
InChI Key |
NYYGYRJNJKVWNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


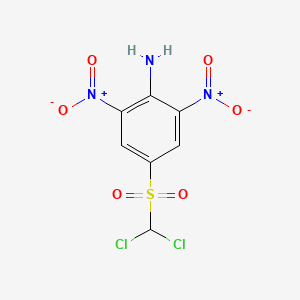
![Benzenamine, N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B14579047.png)
![4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1'-biphenyl](/img/structure/B14579055.png)
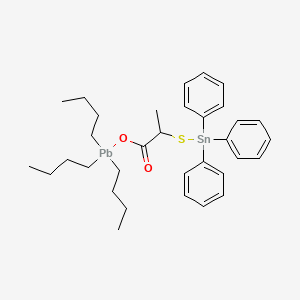
![Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14579059.png)
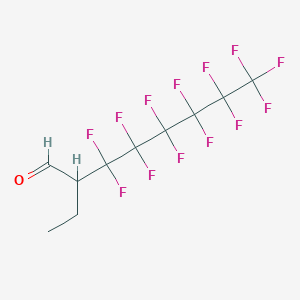

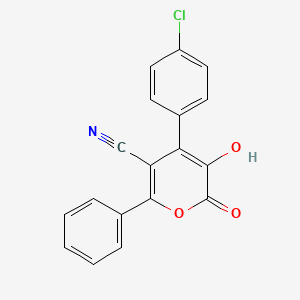
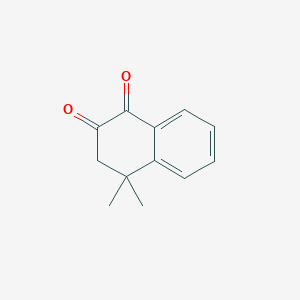
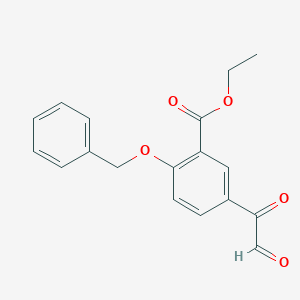
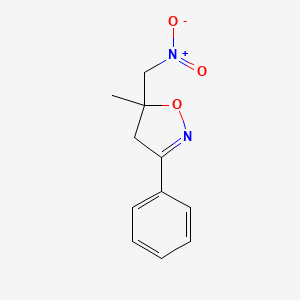
![Acetamide, N,N'-[oxybis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14579116.png)
![2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14579118.png)
